3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, a pyridin-3-ylmethyl group, and a carboxamide group
Preparation Methods
The synthesis of 3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyrazole ring.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and suitable catalysts.
Attachment of the pyridin-3-ylmethyl group: This step involves the alkylation of the thieno[2,3-c]pyrazole core with pyridin-3-ylmethyl halides.
Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group using reagents such as amines and coupling agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridin-3-ylmethyl groups, using reagents such as halides and nucleophiles.
Coupling Reactions: Coupling reactions with various coupling agents can lead to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can be compared with other similar compounds, such as:
3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core but differs in the substituents attached to the core.
5-amino-3-methyl-1-phenylpyrazole: This compound has a similar pyrazole structure but lacks the thieno and pyridin-3-ylmethyl groups.
Quinolinyl-pyrazoles: These compounds have a quinoline moiety attached to the pyrazole core, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-16-10-17(18(24)21-12-14-6-5-9-20-11-14)25-19(16)23(22-13)15-7-3-2-4-8-15/h2-11H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJGNKGWFFUPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NCC3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.